N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide
Description
Structural Basis of Cereblon Binding and Neosubstrate Recruitment
The compound’s molecular architecture features a 2,6-dioxopiperidin-3-yl (glutarimide) core linked to an isoindolinone scaffold and a terminal prop-2-enamide group. This configuration enables precise engagement with the tri-tryptophan (Trp380/386/400) pocket within CRBN’s thalidomide-binding domain (TBD), as observed in crystallographic studies of analogous IMiDs. The glutarimide moiety forms hydrogen bonds with Trp386 and a water-mediated interaction with His378, while the isoindolinone ring occupies a hydrophobic subpocket stabilized by Trp380 and Trp400.
Comparative analysis of CRBN-ligand complexes reveals that the prop-2-enamide substituent extends into a solvent-exposed region, potentially facilitating interactions with neosubstrates such as IKZF1/3 or GSPT1. This spatial arrangement aligns with the “molecular glue” paradigm, wherein the compound induces proximity between CRBN and target proteins, enabling their ubiquitination. Structural data from the CRBN-DDB1-lenalidomide complex (PDB: 9FJX) further corroborates that minor modifications to the isoindolinone scaffold—such as the addition of the acrylamide group—enhance neosubstrate specificity by altering surface complementarity.
Table 1: Key Structural Interactions Between the Compound and CRBN
| Structural Feature | Binding Partner | Interaction Type |
|---|---|---|
| Glutarimide carbonyl | Trp386 (CRBN) | Hydrogen bond |
| Isoindolinone ring | Trp380/Trp400 (CRBN) | Hydrophobic stacking |
| Prop-2-enamide group | Solvent-exposed region | Van der Waals interactions |
Role of the Glutarimide Moiety in E3 Ubiquitin Ligase Modulation
The glutarimide moiety serves as the linchpin for CRBN binding, a property conserved across IMiDs like thalidomide, lenalidomide, and pomalidomide. Deuterium-stabilized enantiomer studies demonstrate that the (S)-configuration of glutarimide derivatives exhibits ~10-fold higher affinity for CRBN than the (R)-form, underscoring stereoselectivity in E3 ligase modulation. This moiety directly inhibits CRBN’s autocatalytic ubiquitination, thereby stabilizing the ligase complex for neosubstrate recruitment.
Recent investigations into non-thalidomide glutarimide analogs highlight that sulfur-based substitutions (e.g., 2-((hetero)aryl(methyl))thio glutarimides) augment binding affinity through additional hydrogen bonds with CRBN’s Asp391 and Tyr394 residues. Oxidation of these sulfur groups to sulfones further enhances antiproliferative activity in myeloma cells, suggesting that electronic effects fine-tune CRBN’s conformational dynamics. Notably, the compound’s unmodified glutarimide core likely adopts a similar binding mode, leveraging hydrophobic and polar interactions to optimize ligase engagement.
Ternary Complex Formation Dynamics with CRBN-DDB1-CUL4A
The compound integrates into the CRBN-DDB1-CUL4A-RBX1 ubiquitin ligase complex, a modular assembly that recruits substrates for proteasomal degradation. Structural studies of the CRBN-DDB1 subcomplex (PDB: 9FJX) reveal that ligand binding induces a conformational shift in CRBN’s α-β domain, creating an interface for neosubstrate docking. For example, lenalidomide-bound CRBN positions IKZF1’s β-hairpin motif into a groove formed by DDB1’s BPA and BPC subunits, enabling ubiquitin transfer.
The compound’s prop-2-enamide group may mimic endogenous degrons (e.g., C-terminal glycine residues) to recruit substrates. Mutagenesis studies demonstrate that CRBN mutations (e.g., Trp386Ala) abrogate ternary complex formation, highlighting the interdependence of ligand binding and substrate recognition. Furthermore, resistance-associated mutations in CRBN’s TBD diminish IMiD efficacy but spare next-generation agents like CELMoDs, which exploit deeper interactions with the tri-Trp pocket. This suggests that the compound’s structural features could mitigate resistance by maintaining high-affinity binding even in mutated CRBN variants.
Table 2: Impact of CRBN Mutations on Ternary Complex Stability
| Mutation | Effect on IMiD Binding | Effect on CELMoD Binding |
|---|---|---|
| Trp386Ala | Complete loss | Partial retention |
| Trp400Phe | Reduced affinity | No effect |
| Asp391Tyr | Impaired hydrogen bonding | Compensated by sulfone group |
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C16H15N3O4/c1-2-13(20)17-10-3-4-11-9(7-10)8-19(16(11)23)12-5-6-14(21)18-15(12)22/h2-4,7,12H,1,5-6,8H2,(H,17,20)(H,18,21,22) |
InChI Key |
FXFFWMOATVHRBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl and isoindolinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide and bases such as diisopropylethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and isoindolinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like diisopropylethylamine. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to modulate protein activity, particularly cereblon protein.
Mechanism of Action
The mechanism of action of N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of cereblon protein, which plays a crucial role in cellular processes. By binding to cereblon, the compound can influence the degradation of certain proteins, thereby affecting cellular functions and pathways .
Comparison with Similar Compounds
Prop-2-enamide vs. Difluoroacetamide
The target compound’s acrylamide group introduces a reactive α,β-unsaturated carbonyl system, which may engage in covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins. This contrasts with eragidomide’s 2,2-difluoroacetamide group, which is electron-withdrawing and may enhance metabolic stability or binding affinity through hydrophobic interactions with the chlorophenyl moiety .
Chlorophenyl and Difluoro Groups in Eragidomide
These groups are common in cereblon modulators to optimize pharmacokinetics and target engagement .
Hydrophilic Side Chains (Compound 218404)
The aminoethoxy-ethoxyethyl chain in Compound 218404 () demonstrates how hydrophilic substituents can enhance solubility, making it suitable for intravenous administration. This contrasts with the target compound’s acrylamide, which may limit solubility but improve tissue penetration.
Mechanistic and Therapeutic Considerations
- Cereblon Modulation : Both the target compound and eragidomide likely bind cereblon’s hydrophobic pocket, inducing conformational changes that recruit neosubstrates for ubiquitination and degradation. The acrylamide group’s reactivity could enable unique substrate selectivity or irreversible binding .
- Antineoplastic Activity : Eragidomide’s designation as an antineoplastic agent () supports the therapeutic relevance of this structural class. The target compound’s efficacy may depend on its ability to degrade oncoproteins like IKZF1/3 or casein kinase 1α, analogous to lenalidomide or pomalidomide.
- Stability and Formulation : The patent for eragidomide formulations () highlights challenges in stabilizing such compounds. The target compound’s acrylamide group may necessitate specialized formulation to prevent premature polymerization or hydrolysis.
Biological Activity
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide is a compound of significant interest due to its diverse biological activities, particularly in the context of inflammatory diseases and cancer. This article reviews its biological activity, mechanisms of action, and therapeutic potential based on various studies and patents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C14H13N3O4
- Molecular Weight: 287.27 g/mol
- Key Functional Groups: Isoindole, dioxopiperidine
- Inhibition of Tumor Necrosis Factor (TNF) Production:
- Modulation of Cytokine Production:
- Anti-cancer Activity:
Therapeutic Applications
Cancer Treatment:
The compound is being explored for its potential in treating various cancers:
- Solid Tumors: Effective against skin cancers (e.g., melanoma), breast cancer, and gastrointestinal tumors.
- Hematological Malignancies: Shows promise in treating multiple myeloma and different forms of leukemia .
Cardiovascular Diseases:
this compound may also be beneficial in treating heart diseases, including congestive heart failure and myocardial infarction, by modulating inflammatory pathways involved in cardiac injury .
Inflammatory and Autoimmune Disorders:
The compound's ability to reduce TNF levels positions it as a potential therapeutic agent for various inflammatory conditions and autoimmune diseases .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of isoindolinone and dioxopiperidine derivatives. Key steps include:
- Amide bond formation : Use anhydrous DMF as a solvent with HATU/DIPEA coupling reagents at 0°C to room temperature.
- Purification : Employ gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the product.
- Purity validation : Confirm via LC-MS (≥95% purity) and ¹H/¹³C NMR to verify absence of unreacted intermediates .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR identifies protons on the isoindolinone and dioxopiperidine moieties (e.g., NH peaks at δ 10-12 ppm). ¹³C NMR confirms carbonyl groups (e.g., dioxopiperidinone C=O at ~170 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₃O₄: 376.1297).
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement, ensuring data collection at low temperature (100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound with cereblon (CRBN) in PROTAC studies?
- Methodological Answer :
- Assay standardization : Perform surface plasmon resonance (SPR) with immobilized CRBN at pH 7.4 and 25°C. Include controls for DMSO concentration (<1%).
- Orthogonal validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH).
- Cellular context : Compare degradation efficiency in CRBN-knockout vs. wild-type cell lines (e.g., MM1.S) to confirm target specificity .
Q. What experimental designs address solubility limitations in cellular assays for this compound?
- Methodological Answer :
- Co-solvent optimization : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS containing 0.1% pluronic F-68 to prevent aggregation.
- Structural analogs : Introduce hydrophilic groups (e.g., PEG linkers) at the prop-2-enamide moiety while monitoring CRBN binding via molecular docking (AutoDock Vina) .
- Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions post-dilution (size <10 nm) to avoid false-negative results in cytotoxicity assays .
Q. How can researchers analyze contradictory data on off-target effects in kinase inhibition assays?
- Methodological Answer :
- Kinome-wide profiling : Use multiplexed kinase inhibitor beads (MIB) coupled with quantitative mass spectrometry to identify non-CRBN interactions.
- Dose-response curves : Compare IC₅₀ values across kinases (e.g., MAPK vs. CDK families) to distinguish specific vs. non-specific effects.
- Cryo-EM structural studies : Resolve compound-kinase complexes to identify binding modes and guide rational derivatization .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for dose-dependent degradation studies in cancer cell lines?
- Methodological Answer :
- Non-linear regression : Fit degradation curves (e.g., % target protein remaining vs. log[compound]) using a four-parameter logistic model (GraphPad Prism).
- Hill slope analysis : A slope >1 suggests cooperative binding to CRBN, while slope ~1 indicates non-cooperative mechanisms.
- Replicate strategy : Use n ≥ 3 biological replicates with technical triplicates to account for plate-to-plate variability .
Q. How should researchers validate the compound’s mechanism in in vivo models of inflammation?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS after intravenous/oral administration in rodents.
- Tissue penetration : Quantify compound levels in target tissues (e.g., spleen, liver) using homogenization followed by solid-phase extraction.
- Biomarker correlation : Assess IL-6/TNF-α levels (ELISA) and correlate with CRBN occupancy (radioligand displacement assays) .
Notes for Methodological Rigor
- Crystallography : For structural studies, collect high-resolution data (≤1.0 Å) and refine with SHELXL, applying TWIN/BASF commands if twinning is detected .
- PROTAC optimization : Prioritize linkers with balanced hydrophilicity (e.g., PEG4) to enhance cellular uptake without compromising ternary complex formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
